molecular formula C3H5BrO2 B13438477 3-bromo(113C)propanoic acid

3-bromo(113C)propanoic acid

Cat. No.: B13438477
M. Wt: 153.97 g/mol
InChI Key: DHXNZYCXMFBMHE-LBPDFUHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo(113C)propanoic acid can be synthesized through the bromination of propanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo(113C)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo(113C)propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo(113C)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with enzymes or other biological molecules, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanoic acid: Similar in structure but contains a chlorine atom instead of bromine.

    3-Iodopropanoic acid: Contains an iodine atom instead of bromine.

    3-Fluoropropanoic acid: Contains a fluorine atom instead of bromine.

Uniqueness

3-Bromo(113C)propanoic acid is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom makes it more reactive in substitution reactions compared to its chlorine, iodine, or fluorine counterparts .

Properties

Molecular Formula

C3H5BrO2

Molecular Weight

153.97 g/mol

IUPAC Name

3-bromo(113C)propanoic acid

InChI

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1

InChI Key

DHXNZYCXMFBMHE-LBPDFUHNSA-N

Isomeric SMILES

C(CBr)[13C](=O)O

Canonical SMILES

C(CBr)C(=O)O

Origin of Product

United States

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